molecular formula C21H14ClNO2 B2998315 2-phenyl-1H-indol-1-yl 4-chlorobenzoate CAS No. 379701-29-8

2-phenyl-1H-indol-1-yl 4-chlorobenzoate

Cat. No.: B2998315
CAS No.: 379701-29-8
M. Wt: 347.8
InChI Key: OFTLEGGHEVHWNN-UHFFFAOYSA-N
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Description

2-phenyl-1H-indol-1-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-phenyl-1H-indol-1-yl 4-chlorobenzoate has several scientific research applications:

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis, and there is still room for improvement in the field of indole synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-indol-1-yl 4-chlorobenzoate typically involves the condensation of an indole derivative with a chlorobenzoic acid derivative. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The resulting indole derivative can then be esterified with 4-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by esterification. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-indol-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1H-indol-1-yl 4-chlorobenzoate is unique due to its combination of the indole core and chlorobenzoate ester group. This structure provides a balance of chemical reactivity and biological activity, making it a valuable compound in research and industry .

Properties

IUPAC Name

(2-phenylindol-1-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-18-12-10-16(11-13-18)21(24)25-23-19-9-5-4-8-17(19)14-20(23)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTLEGGHEVHWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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